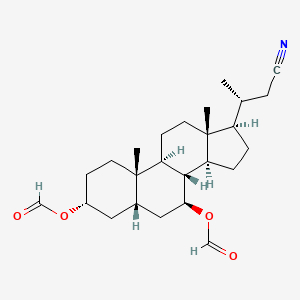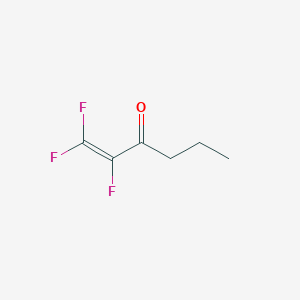
1,1,2-Trifluorohex-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2-Trifluorohex-1-en-3-one is an organic compound with the molecular formula C6H7F3O It is a fluorinated ketone, characterized by the presence of three fluorine atoms attached to the hexene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Trifluorohex-1-en-3-one typically involves the introduction of fluorine atoms into a hexene backbone. One common method is the fluorination of hex-1-en-3-one using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions, often at room temperature, to ensure selective fluorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination, can enhance the efficiency of the process. These methods allow for precise control over the reaction conditions, minimizing the formation of by-products and ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2-Trifluorohex-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
1,1,2-Trifluorohex-1-en-3-one has several applications in scientific research:
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit unique properties like increased chemical resistance and reduced surface energy.
Mecanismo De Acción
The mechanism of action of 1,1,2-Trifluorohex-1-en-3-one involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. For example, the compound may inhibit specific enzymes by forming stable complexes with their active sites, thereby modulating their activity. Additionally, the fluorinated nature of the compound can enhance its ability to penetrate cell membranes, increasing its efficacy in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-3-phenyl-2-propanone: Another fluorinated ketone with a phenyl group instead of a hexene backbone.
1,1,1,2-Tetrafluoroethane: A fluorinated hydrocarbon used as a refrigerant, with different structural and functional properties.
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: A similar compound with an ethoxy group, used in various synthetic applications.
Uniqueness
1,1,2-Trifluorohex-1-en-3-one is unique due to its specific arrangement of fluorine atoms and the hexene backbone. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential use in multiple fields highlight its versatility and importance in scientific research.
Propiedades
Fórmula molecular |
C6H7F3O |
|---|---|
Peso molecular |
152.11 g/mol |
Nombre IUPAC |
1,1,2-trifluorohex-1-en-3-one |
InChI |
InChI=1S/C6H7F3O/c1-2-3-4(10)5(7)6(8)9/h2-3H2,1H3 |
Clave InChI |
YOQVITIRRBCCFL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C(=C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cobalt(3+);[5-(5,6-dimethyl-2-oxo-3H-benzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide](/img/structure/B13447351.png)
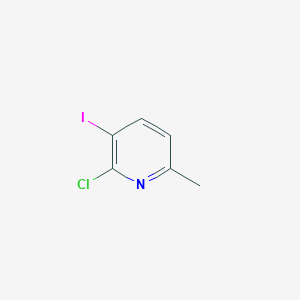
![Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate](/img/structure/B13447355.png)

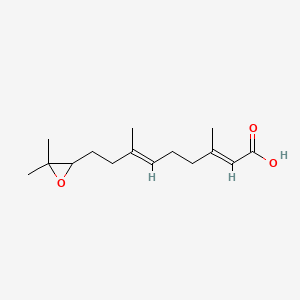
![(2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-[[4-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]oxane-3,4-diol;hydrate](/img/structure/B13447378.png)
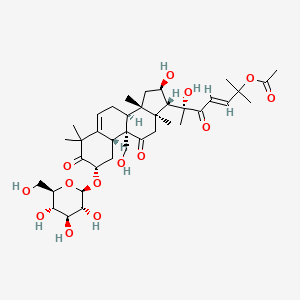
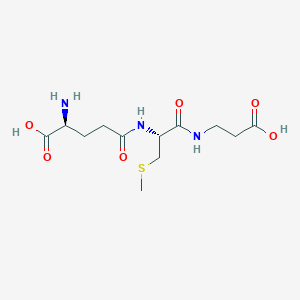
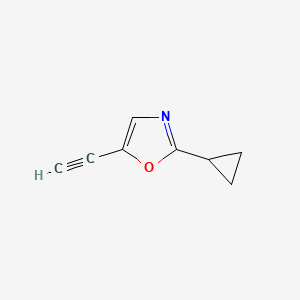


amino}-2-cyclopropylpropanoicacid](/img/structure/B13447415.png)

